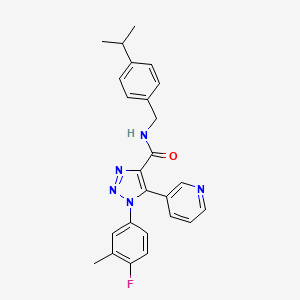

![molecular formula C12H17Cl2N3O B2989508 4-[(1-乙基-1H-吡唑-4-基)甲氧基]苯胺二盐酸盐 CAS No. 1458615-93-4](/img/structure/B2989508.png)

4-[(1-乙基-1H-吡唑-4-基)甲氧基]苯胺二盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

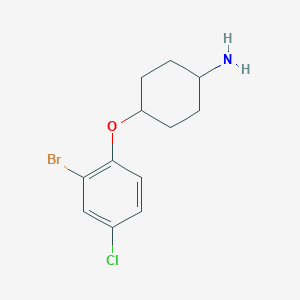

“4-[(1-Ethyl-1H-pyrazol-4-yl)methoxy]aniline dihydrochloride” is a chemical compound with the molecular formula C12H17Cl2N3O. It has a molecular weight of 290.19 and its IUPAC name is 4-[(1-ethylpyrazol-4-yl)methoxy]aniline;dihydrochloride .

Synthesis Analysis

The synthesis of pyrazole derivatives, which includes “4-[(1-Ethyl-1H-pyrazol-4-yl)methoxy]aniline dihydrochloride”, involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .Molecular Structure Analysis

The molecular structure of “4-[(1-Ethyl-1H-pyrazol-4-yl)methoxy]aniline dihydrochloride” comprises a pyrazole ring attached to an aniline group via a methoxy bridge. The pyrazole ring contains two nitrogen atoms at positions 1 and 2, and three carbon atoms .Physical And Chemical Properties Analysis

“4-[(1-Ethyl-1H-pyrazol-4-yl)methoxy]aniline dihydrochloride” has a molecular weight of 290.19. It has a complexity of 204 and a topological polar surface area of 53.1. It has 3 hydrogen bond acceptors and 3 hydrogen bond donors .科学研究应用

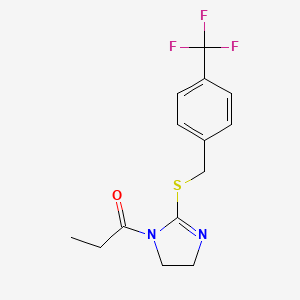

- Application : Suzuki coupling is a powerful method for carbon-carbon bond formation, commonly used in organic synthesis and medicinal chemistry. Researchers utilize this reaction to create complex molecules, such as pharmaceuticals and agrochemicals .

- Application : Azidation reactions introduce azide groups into organic molecules, enabling further functionalization or bioconjugation. Researchers use this strategy to modify drug candidates or probe biological systems .

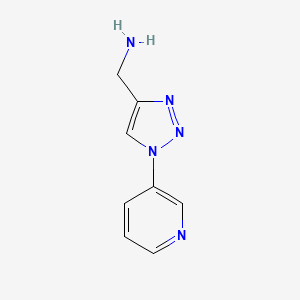

- Application : CHK1 inhibitors are potential antitumor agents and radioprotectants. They interfere with cell cycle regulation and DNA repair pathways, making them relevant in cancer therapy .

- Application : Cathepsins are proteolytic enzymes involved in various cellular processes, including cancer progression and inflammation. Inhibitors targeting cathepsins may have therapeutic potential .

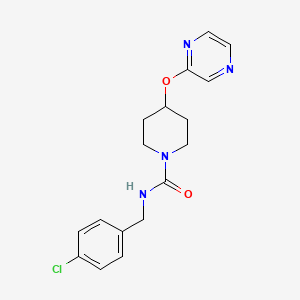

- Application : Researchers study its effects on cancer cell lines to assess its potential as a chemotherapeutic agent. Further mechanistic studies are needed to understand its mode of action .

Suzuki Coupling Reagent

Copper-Catalyzed Azidation

Selective Quinazolinyl-Phenol Inhibitors of CHK1

Stereoselective Synthesis of Cathepsin Inhibitors

Anticancer Activity

未来方向

作用机制

Target of Action

Similar compounds have been shown to interact with various proteins and enzymes, such as the lmptr1 pocket and class II c-Met .

Mode of Action

Molecular simulation studies suggest that similar compounds can fit into the active site of target proteins, characterized by lower binding free energy .

Biochemical Pathways

Similar compounds have been shown to influence the release of acetylcholine at the cholinergic synapsis in vertebrates .

Result of Action

Similar compounds have been shown to exhibit potent in vitro antipromastigote activity and significantly reduce acetylcholinesterase (AchE) levels .

Action Environment

Similar compounds have been shown to exhibit excellent thermal stabilities with decomposition temperatures ranging from 215 °c to 340 °c .

属性

IUPAC Name |

4-[(1-ethylpyrazol-4-yl)methoxy]aniline;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O.2ClH/c1-2-15-8-10(7-14-15)9-16-12-5-3-11(13)4-6-12;;/h3-8H,2,9,13H2,1H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHTRSRVFICKXOS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C=N1)COC2=CC=C(C=C2)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17Cl2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(1-Ethyl-1H-pyrazol-4-yl)methoxy]aniline dihydrochloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Methyl-2-[(4-nitrophenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2989428.png)

![1-(2-([2,3'-Bithiophen]-5-yl)ethyl)-3-(4-fluorobenzyl)urea](/img/structure/B2989430.png)

![2-methyl-3-[4-nitro-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2989442.png)

![Isopropyl 2-(benzylthio)-7-methyl-4-oxo-5-(pyridin-4-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2989447.png)

![7-(4-chlorobenzyl)-8-[(4-ethylpiperazin-1-yl)methyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2989448.png)